molecular formula C18H23BO3 B1286895 (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid CAS No. 1072951-66-6

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid

Cat. No.: B1286895
CAS No.: 1072951-66-6
M. Wt: 298.2 g/mol
InChI Key: GWPBTVPFWPHZCI-UHFFFAOYSA-N
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Description

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a methylphenoxy moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid is unique due to the presence of both the tert-butyl and methylphenoxy groups, which confer distinct steric and electronic properties. These modifications enhance its reactivity and specificity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

[3-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO3/c1-13-10-15(18(2,3)4)8-9-17(13)22-12-14-6-5-7-16(11-14)19(20)21/h5-11,20-21H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPBTVPFWPHZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584806
Record name {3-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-66-6
Record name B-[3-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-66-6
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